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Compound of Interest

Compound Name: Bis(2-ethylhexyl)amine

Cat. No.: B7767626 Get Quote

A Spectroscopic Guide to Bis(2-
ethylhexyl)amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for bis(2-
ethylhexyl)amine, a secondary amine utilized in various chemical synthesis and industrial

applications. The following sections detail its characteristic signatures in Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for

its identification, characterization, and quality control.

Spectroscopic Data Summary
The empirical and spectral data for bis(2-ethylhexyl)amine are summarized below, providing a

quick reference for its fundamental properties.

Property Value

Molecular Formula C₁₆H₃₅N

Molecular Weight 241.46 g/mol

Appearance Clear, colorless liquid[1]

CAS Number 106-20-7
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of bis(2-ethylhexyl)amine by

providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectral Data
The proton NMR spectrum of bis(2-ethylhexyl)amine exhibits characteristic signals

corresponding to the different types of protons in the molecule. The chemical shifts (δ) are

typically reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for Bis(2-ethylhexyl)amine

Chemical Shift (ppm) Multiplicity Assignment

~2.4 - 2.6 Doublet
-CH₂-N- (Methylene adjacent

to Nitrogen)

~1.4 - 1.6 Multiplet -CH- (Methine)

~1.2 - 1.4 Multiplet
-CH₂- (Methylene groups in the

hexyl chain)

~0.8 - 1.0 Triplet -CH₃ (Terminal methyl groups)

Note: The N-H proton signal can be broad and its chemical shift is variable, often appearing

between 0.5-5.0 ppm, depending on concentration and solvent.

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within

the bis(2-ethylhexyl)amine molecule. The spectrum is typically recorded in a deuterated

solvent such as chloroform-d (CDCl₃)[2].

Table 2: ¹³C NMR Spectral Data for Bis(2-ethylhexyl)amine in CDCl₃
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Chemical Shift (ppm) Assignment

~51.9
-CH₂-N- (Methylene carbon adjacent to

Nitrogen)

~39.8 -CH- (Methine carbon)

~31.5 -CH₂- (Methylene carbon in the hexyl chain)

~29.0 -CH₂- (Methylene carbon in the hexyl chain)

~24.1 -CH₂- (Methylene carbon in the ethyl group)

~23.1 -CH₂- (Methylene carbon in the hexyl chain)

~14.1
-CH₃ (Terminal methyl carbon of the hexyl

group)

~11.1 -CH₃ (Terminal methyl carbon of the ethyl group)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation. As a secondary amine, bis(2-ethylhexyl)amine shows a

characteristic N-H stretching vibration.

Table 3: Key IR Absorption Bands for Bis(2-ethylhexyl)amine

Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3500 Weak
N-H Stretch (Secondary

Amine)

~2850 - 2960 Strong C-H Stretch (Aliphatic)

~1460 - 1470 Medium C-H Bend (Methylene)

~1380 - 1385 Medium C-H Bend (Methyl)

~1020 - 1250 Medium C-N Stretch
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. For bis(2-ethylhexyl)amine, electron ionization (EI) is a

common method.

Table 4: Major Fragments in the Mass Spectrum of Bis(2-ethylhexyl)amine

m/z Relative Intensity
Assignment of Fragment
Ion

241 Low [M]⁺ (Molecular Ion)

142 Strong
[CH₃(CH₂)₃CH(C₂H₅)CH₂NHC

H₂]⁺ (α-cleavage)

44 Medium [CH₃CH₂NH]⁺

43 Medium [C₃H₇]⁺

30 Medium [CH₂NH₂]⁺

Note: The molecular ion peak for aliphatic amines can be of low intensity. The base peak is

often the result of α-cleavage next to the nitrogen atom.[1]

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectral data

presented.

NMR Spectroscopy Protocol
Sample Preparation: A small amount of bis(2-ethylhexyl)amine (typically 5-25 mg for ¹H

NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated

solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[3] The solution should be

homogeneous and free of any particulate matter.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C
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NMR, a larger number of scans is typically required due to the lower natural abundance of

the ¹³C isotope.

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane

(TMS).

FTIR Spectroscopy Protocol (ATR Method)
As bis(2-ethylhexyl)amine is a liquid, Attenuated Total Reflectance (ATR) is a convenient

method that requires minimal sample preparation.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

Sample Application: A small drop of neat bis(2-ethylhexyl)amine is placed directly onto the

ATR crystal, ensuring complete coverage.

Data Acquisition: The sample spectrum is then recorded. The instrument software

automatically subtracts the background spectrum to produce the final infrared spectrum of

the sample.

Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g.,

isopropanol) and dried.

Mass Spectrometry Protocol (GC-MS with Electron
Ionization)

Sample Introduction: A dilute solution of bis(2-ethylhexyl)amine in a volatile organic solvent

is injected into the gas chromatograph (GC). The GC separates the analyte from any

impurities before it enters the mass spectrometer.

Ionization: In the ion source, the gaseous analyte molecules are bombarded with a beam of

high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum.
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Visualization of Analytical Workflow
The logical flow for the spectroscopic analysis of bis(2-ethylhexyl)amine is depicted in the

following diagram.
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Caption: Workflow for the spectroscopic characterization of bis(2-ethylhexyl)amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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